molecular formula C11H8O5 B13165022 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

Katalognummer: B13165022
Molekulargewicht: 220.18 g/mol
InChI-Schlüssel: RUGZMRQKYFLMSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of methoxycarbonyl and carboxylic acid functional groups attached to the benzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid typically involves the formation of the benzofuran ring followed by the introduction of the methoxycarbonyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent esterification and carboxylation reactions introduce the methoxycarbonyl and carboxylic acid groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Grignard reactions, and Friedel-Crafts acylation can be employed. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .

Analyse Chemischer Reaktionen

Types of Reactions: 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Vergleich Mit ähnlichen Verbindungen

Conclusion

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.

Eigenschaften

Molekularformel

C11H8O5

Molekulargewicht

220.18 g/mol

IUPAC-Name

7-methoxycarbonyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-11(14)7-4-2-3-6-5-8(10(12)13)16-9(6)7/h2-5H,1H3,(H,12,13)

InChI-Schlüssel

RUGZMRQKYFLMSN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC2=C1OC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.